3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid
Description
3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid (molecular formula: C₉H₉ClO₆S; molecular weight: 280.68 g/mol) is a substituted benzoic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and methoxy (-OCH₃) groups at the 2- and 6-positions (Fig. 1) . The chlorosulfonyl group confers high reactivity, making the compound a valuable intermediate in organic synthesis, particularly for sulfonamide formation. Its methoxy substituents influence electronic and steric properties, modulating solubility and crystallinity.
Properties
IUPAC Name |
3-chlorosulfonyl-2,6-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO6S/c1-15-5-3-4-6(17(10,13)14)8(16-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUSXOXTDVRWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)Cl)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257380 | |
| Record name | 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874841-03-9 | |
| Record name | 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874841-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid typically involves the chlorosulfonation of 2,6-dimethoxybenzoic acid. The reaction is carried out by treating 2,6-dimethoxybenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 2,6-dimethoxybenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.
Isolation: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield pure 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid.
Industrial Production Methods
Industrial production of 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity. The purification steps may include additional techniques such as distillation or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: The compound can be hydrolyzed to form 2,6-dimethoxybenzoic acid and sulfuric acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
2,6-Dimethoxybenzoic Acid: Formed by hydrolysis
Scientific Research Applications
3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound shares structural similarities with several benzoic acid derivatives. Key analogs include:
Physicochemical Properties
- Acidity : The chlorosulfonyl group in 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid significantly lowers the pKa compared to 2,6-dimethoxybenzoic acid (pKa ~8.49) . Sulfonyl groups typically increase acidity due to electron-withdrawing effects.
- Solubility : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone), while the chlorosulfonyl group reduces water solubility. In contrast, 2,6-dimethoxybenzoic acid is sparingly soluble in cold water .
- Thermal Stability : The sulfonyl chloride group may render the compound hygroscopic or prone to hydrolysis, unlike 2,6-dimethoxybenzoic acid, which exhibits stable polymorphs (Forms I and III enantiotropic) .
Biological Activity
Overview
3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid is a sulfonamide derivative that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of chlorosulfonyl and methoxy groups on a benzoic acid framework, which may contribute to its diverse biological effects.
The biological activity of 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid primarily involves enzyme inhibition. Specifically, it targets the M1 subunit of human ribonucleotide reductase (hRRM1) . The compound interacts with the enzyme through strong hydrogen bonding with substrate-binding residues such as Ser202 and Thr607 in the catalytic site. This interaction is crucial for inhibiting the conversion of RNA building blocks to DNA building blocks, thereby regulating the production of deoxyribonucleotide triphosphates (dNTPs) essential for DNA synthesis.
Absorption, Distribution, Metabolism, and Excretion (ADME)
While specific ADME properties for this compound are not extensively documented, in silico evaluations suggest favorable pharmacokinetic profiles similar to other sulfonamide derivatives. These evaluations indicate good solubility and potential for effective distribution within biological systems.
Enzyme Inhibition
3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid exhibits notable enzyme inhibition properties. Research has shown its potential in inhibiting various enzymes involved in critical biochemical pathways. For instance, it has been studied for its ability to inhibit ribonucleotide reductase, which plays a pivotal role in DNA synthesis.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism appears to involve inhibition of bacterial growth through interference with essential metabolic pathways. Further research is needed to elucidate the specific targets and effectiveness against various microbial strains.
Case Study 1: Inhibition of Ribonucleotide Reductase
In a controlled laboratory setting, 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid was tested for its inhibitory effects on ribonucleotide reductase. Results indicated that at concentrations around 50 μM, the compound achieved approximately 50% inhibition of enzyme activity. This finding highlights its potential as a therapeutic agent in conditions where modulation of DNA synthesis is required.
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial activity, 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid was screened against several bacterial strains. The compound demonstrated significant inhibition at varying concentrations, suggesting its utility as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid | Chlorosulfonyl group; two methoxy groups | Ribonucleotide reductase inhibitor | ~50 |
| 2,3-Dimethoxy-5-sulfamoylbenzoic acid | Sulfamoyl group; methoxy substitutions | Enzyme inhibition | ND |
| 4-Chloro-3-sulfamoylbenzoic acid | Sulfamoyl group; chloro substitution | Antimicrobial properties | ND |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
